molecular formula C18H19FN2O2 B2911268 (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide CAS No. 2007907-06-2

(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide

Cat. No. B2911268
CAS RN: 2007907-06-2
M. Wt: 314.36
InChI Key: JESCETIFNOFKEU-DJNXLDHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FLX-787 or Dynacirc CR and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain ion channels in the nervous system. Specifically, it has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to reduce muscle cramps and spasms in animal models of neuromuscular disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to selectively study the effects of inhibiting these channels without affecting other ion channels. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant effects.

Future Directions

There are several future directions for research involving (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide. One area of interest is its potential for treating chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns. Finally, there is potential for developing more potent analogs of this compound that may have improved therapeutic properties.

Synthesis Methods

The synthesis of (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 2-fluorobenzyl alcohol, 4-hydroxybenzaldehyde, and L-proline. The reaction proceeds through several steps, including condensation, cyclization, and amide formation, to produce the final product.

Scientific Research Applications

(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. Additionally, it has been studied for its potential to treat muscle cramps, spasms, and other neuromuscular disorders.

properties

IUPAC Name

(2S)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESCETIFNOFKEU-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N[C@@H]1C(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.